Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15871928
InChI: InChI=1S/C12H13NO4/c1-2-9(11(14)15)13-7-8-5-3-4-6-10(8)17-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,15)/p-1
SMILES:
Molecular Formula: C12H12NO4-
Molecular Weight: 234.23 g/mol

Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate

CAS No.:

Cat. No.: VC15871928

Molecular Formula: C12H12NO4-

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl(2-oxo-2h-1,3-benzoxazin-3(4h)-yl)acetate -

Specification

Molecular Formula C12H12NO4-
Molecular Weight 234.23 g/mol
IUPAC Name 2-(2-oxo-4H-1,3-benzoxazin-3-yl)butanoate
Standard InChI InChI=1S/C12H13NO4/c1-2-9(11(14)15)13-7-8-5-3-4-6-10(8)17-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,15)/p-1
Standard InChI Key UGUBXKHVTRAJNR-UHFFFAOYSA-M
Canonical SMILES CCC(C(=O)[O-])N1CC2=CC=CC=C2OC1=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

Ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate is systematically named ethyl 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetate under IUPAC conventions . Key identifiers include:

PropertyValue
CAS Registry Number20068-41-1
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
SynonymsBRN 1219703; AK Scientific 2965CB

The compound’s SMILES notation, CCOC(=O)CN1C(=O)OC2=CC=CC=C21, reflects its benzoxazine core fused with an ethyl acetate side chain .

Structural Analysis

The benzoxazine scaffold consists of a benzene ring fused to a 1,3-oxazine ring, with a ketone group at position 2 and an ethyl acetate substituent at position 3. This configuration confers unique electronic and steric properties, making the compound reactive toward nucleophilic and electrophilic agents. X-ray crystallography data, though unavailable for this specific derivative, suggest that analogous 1,3-benzoxazines adopt planar or slightly puckered ring conformations depending on substitution patterns .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate typically involves cyclocondensation reactions. A plausible route, inferred from analogous benzoxazine syntheses , proceeds as follows:

  • Starting Materials: 2-Aminophenol derivatives react with α-haloacetates (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium bicarbonate).

  • Cyclization: Intramolecular nucleophilic attack forms the oxazine ring, with simultaneous elimination of hydrochloric acid.

  • Oxidation: The intermediate undergoes oxidation to introduce the 2-oxo group, often using mild oxidizing agents like potassium permanganate.

This method yields the target compound in moderate to high purity (95% as reported in industrial-grade syntheses) .

Reactivity Profile

The compound participates in reactions typical of benzoxazines and esters:

  • Nucleophilic Acyl Substitution: The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Ring-Opening Reactions: Strong nucleophiles (e.g., amines) attack the oxazine ring, leading to ring expansion or degradation.

  • Reduction: The 2-oxo group can be reduced to a hydroxyl group using sodium borohydride, though this may destabilize the ring .

Applications in Scientific Research

Pharmaceutical Intermediates

While direct therapeutic applications of ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate remain unexplored, its structural analogs exhibit notable bioactivities:

  • Topoisomerase Inhibition: 1,4-Benzoxazine derivatives inhibit human topoisomerase I, a target in anticancer drug development .

  • Anti-Inflammatory Effects: Analogous compounds suppress pro-inflammatory cytokines (e.g., TNF-α) and enzymes like COX-2.

These findings suggest potential utility as a precursor in drug discovery programs.

Organic Synthesis

The compound serves as a building block in:

  • Heterocyclic Chemistry: Its reactive sites enable the construction of polycyclic systems via Diels-Alder or click chemistry.

  • Peptide Mimetics: The acetate moiety facilitates conjugation with amino acids, generating peptidomimetic scaffolds .

HazardGHS Classification
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory IrritationCategory 3

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory during handling.

  • Ventilation: Use in fume hoods to avoid inhalation of dust or vapors.

  • First Aid: Flush eyes/skin with water for 15 minutes upon exposure; seek medical attention if irritation persists .

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey DifferencesBioactivity
Ethyl 2-(3-oxo-1,4-benzoxazin-4-yl)acetate1,4-Benzoxazine isomerUnreported
(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acidCarboxylic acid substituentAnti-inflammatory

The 1,3-benzoxazine scaffold in ethyl(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate offers distinct electronic properties compared to 1,4-isomers, influencing its reactivity and potential applications .

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